Clomipramine-D3
Description
Structure
3D Structure
Properties
CAS No. |
136765-29-2 |
|---|---|
Molecular Formula |
C19H23ClN2 |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3 |
InChI Key |
GDLIGKIOYRNHDA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Appearance |
Powder |
Key on ui application |
The isotope labelled form of Clomipramine. |
Purity |
>98% |
quantity |
Milligrams-Grams |
Related CAS |
303-49-1 (unlabelled) |
shelf_life |
As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly |
solubility |
10 mM in DMSO |
storage |
-20ºC Freeze |
Synonyms |
CLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL |
tag |
Clomipramine |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Clomipramine-D3: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Clomipramine-D3, a deuterated analog of the tricyclic antidepressant Clomipramine. This isotopically labeled compound is an essential tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis by mass spectrometry. This document outlines a feasible synthetic route, detailed purification protocols, and relevant analytical data.
Overview of Clomipramine and Its-D3 Analog
Clomipramine is a potent serotonin and norepinephrine reuptake inhibitor, widely used in the treatment of obsessive-compulsive disorder and major depressive disorder.[1] The introduction of deuterium at the N-methyl groups (this compound) provides a stable isotope-labeled version of the molecule. This modification results in a compound with a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while generally retaining the same physicochemical and pharmacological properties.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₂₀D₃ClN₂ |
| Molecular Weight | 317.89 g/mol |
| CAS Number | 136765-29-2 |
| IUPAC Name | 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Synthesis of this compound
The synthesis of this compound can be approached as a multi-step process. A common strategy involves the synthesis of the tricyclic core, followed by the introduction of the deuterated sidechain. While a specific, detailed protocol for the light-driven deuteration of Clomipramine has been mentioned in recent literature, the full experimental details are not widely available. Therefore, a robust and well-established chemical synthesis approach is presented here.
This synthetic route is divided into two main stages:
-
Synthesis of the tricyclic precursor: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
-
Synthesis of the deuterated sidechain and its attachment: Preparation of 3-chloro-1-(dimethylamino-D3)propane and its subsequent reaction with the tricyclic precursor.
Experimental Protocol: Synthesis of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate 1)
This procedure is adapted from established methods for the synthesis of similar tricyclic cores.[2][3]
Materials:
-
2,2'-Diamino-4,4'-dichlorodibenzyl
-
Strong base (e.g., sodium amide or potassium tert-butoxide)
-
Inert solvent (e.g., toluene or xylene)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-diamino-4,4'-dichlorodibenzyl in an inert solvent.
-
Slowly add a strong base to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Experimental Protocol: Synthesis of this compound
This stage involves the alkylation of the tricyclic intermediate with a deuterated sidechain.
Materials:
-
3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate 1)
-
3-chloro-N,N-di(trideuteriomethyl)propan-1-amine (Deuterated sidechain)
-
Strong base (e.g., sodium hydride or sodium amide)
-
Anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran)
-
Ammonium chloride solution (for quenching)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Intermediate 1 in the anhydrous solvent.
-
Add the strong base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add the deuterated sidechain to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the crude product is critical to obtain this compound of high purity suitable for laboratory use. Two common methods are recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization Protocol
Recrystallization is a cost-effective method for purifying crystalline solids.[4][5][6]
Solvent Selection:
The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system of ethanol, acetone, or diethyl ether can be effective for Clomipramine hydrochloride.[7][8]
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Preparative HPLC Protocol
For higher purity, preparative HPLC is the method of choice.[9][10][11]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid. |
| Flow Rate | Dependant on column dimensions, typically in the range of 5-20 mL/min. |
| Detection | UV at a wavelength of approximately 252 nm. |
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., the initial mobile phase composition).
-
Filter the sample solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be further dried under high vacuum.
References
- 1. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnc.ir [ijnc.ir]
- 3. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. CN112457254A - Crystal form of clomipramine hydrochloride and preparation method - Google Patents [patents.google.com]
- 9. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Clomipramine-D3 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Clomipramine-D3 in various animal models. Clomipramine, a tricyclic antidepressant, is primarily used in the treatment of obsessive-compulsive disorder and major depressive disorder. Its deuterated analog, this compound, is frequently utilized as an internal standard in bioanalytical studies due to its similar chemical properties and distinct mass. While direct pharmacokinetic studies on this compound are limited, its behavior in biological systems is expected to closely mirror that of the parent compound, Clomipramine. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant pathways to support preclinical research and drug development.
A Note on Deuterated Compounds
Deuterium substitution in a drug molecule, as in this compound, involves replacing one or more hydrogen atoms with its heavier isotope, deuterium. This modification can lead to a more stable chemical bond due to the kinetic isotope effect.[1][2] Consequently, deuterated compounds may exhibit slower rates of metabolism, potentially resulting in a longer half-life and altered pharmacokinetic profile compared to their non-deuterated counterparts.[1][3][4] While this guide presents data for Clomipramine, it is crucial to consider these potential isotopic effects when applying this information to this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Clomipramine in various animal models. These values provide a baseline for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Table 1: Pharmacokinetic Parameters of Clomipramine in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Oral (conscious) | 50 | - | - | 2258 ± 1762 | - | 24.8 | [5][6] |
| Oral (anesthetized) | 50 | - | - | 1891 ± 867 | - | 29.7 | [5][6] |
| Intravenous | 5 | - | - | - | - | - | [5][6] |
| Sublingual | 50 | - | - | 3303 ± 1576 | - | 36.2 | [5][6] |
| Sublingual with enhancer | 5 | - | - | - | - | 57.1 | [5][6] |
| Oral (repeated dose) | 20 | - | - | - | 7.8 (serum), 6.2 (brain) | - |
Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited literature.
Table 2: Pharmacokinetic Parameters of Clomipramine in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Intraperitoneal | 10 or 20 | - | - | - | 2.12 | [7] |
Data presented as mean where available. Dashes indicate data not reported in the cited literature.
Table 3: Pharmacokinetic Parameters of Clomipramine in Dogs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Oral (single dose) | 3 | 16 - 310 | 0.75 - 3.1 | - | 1.2 - 16 | - | [8] |
| Oral (multiple doses) | 3 (daily for 28 days) | 43 - 222 | 3 - 8 | - | 1.2 - 16 | - | [8] |
| Oral (single dose) | 1 | - | - | - | ≤ 4 | - | [9] |
| Oral (single dose) | 2 | - | - | - | ≤ 4 | - | [9] |
| Oral (single dose) | 4 | - | - | - | ≤ 4 | - | [9] |
| Oral (repeated dose) | 1 (twice daily) | - | - | - | - | - | [9] |
| Oral (repeated dose) | 2 (twice daily) | - | - | - | - | - | [9] |
| Oral (repeated dose) | 4 (twice daily) | - | - | - | - | - | [9] |
| Intravenous | - | - | - | - | 6.4 | - | [10] |
Data presented as a range or mean where available. Dashes indicate data not reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices cited in the literature.
Drug Administration
-
Oral Administration (Rats/Mice): Clomipramine or this compound is typically dissolved in a suitable vehicle such as saline or distilled water. Administration is performed using oral gavage with a ball-tipped needle to ensure direct delivery to the stomach.[11] Dosing volumes are calculated based on the animal's body weight.[12]
-
Intravenous Administration (Mice/Rats): For intravenous administration, the compound is dissolved in a sterile, isotonic solution. Injections are commonly made into the lateral tail vein of mice or rats.[11][12]
-
Oral Administration (Dogs): Clomipramine is administered orally in capsule or tablet form.[8][9] For experimental purposes, the drug can be placed in a small amount of food to encourage voluntary consumption.
Blood Sample Collection
-
Rats/Mice: Blood samples are typically collected via the tail vein, saphenous vein, or through terminal cardiac puncture under anesthesia. For serial sampling, a sparse sampling design or the use of cannulated animals is often employed to minimize stress and blood loss.
-
Dogs: Blood samples are commonly collected from the cephalic or jugular vein.[13] For frequent sampling, an indwelling catheter may be placed to reduce animal stress and ensure consistent sample quality.[14] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[15]
Plasma Preparation and Storage
Collected blood samples are centrifuged to separate the plasma. The resulting plasma is then transferred to clean tubes and stored frozen (typically at -20°C or -80°C) until analysis to ensure the stability of the analytes.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of Clomipramine and its metabolites in plasma due to its high sensitivity and selectivity.[16][17]
-
Sample Preparation: Plasma samples are prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. This compound is added as an internal standard to correct for variations in extraction recovery and matrix effects.[16]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[16]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification. For Clomipramine, a common transition is m/z 315.2 → 86.2, and for this compound, it is m/z 318.1 → 89.3.[16]
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A typical experimental workflow for an animal pharmacokinetic study.
Simplified Signaling Pathway of Clomipramine's Mechanism of Action
Caption: Clomipramine's mechanism of action in the synaptic cleft.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. salamandra.net [salamandra.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased bioavailability of clomipramine after sublingual administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 7. Pharmacokinetic patterns of repeated administration of antidepressants in animals. I. Implications for antinociceptive action of clomipramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of clomipramine and desmethylclomipramine in dogs: parameter estimates following a single oral dose and 28 consecutive daily oral doses of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of clomipramine in dogs following single-dose and repeated-dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. research.unc.edu [research.unc.edu]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 14. mdpi.com [mdpi.com]
- 15. vet.purdue.edu [vet.purdue.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. lcms.cz [lcms.cz]
Physical and chemical properties of Clomipramine-D3.
An in-depth examination of the physical, chemical, and analytical properties of the deuterated internal standard, Clomipramine-D3.
This compound, the deuterated analog of the tricyclic antidepressant Clomipramine, serves as a critical internal standard for the quantitative analysis of Clomipramine in biological matrices.[1] Its isotopic labeling provides a distinct mass shift, enabling precise and accurate quantification in mass spectrometry-based assays, which is essential in clinical toxicology, forensic analysis, and pharmaceutical research.[1]
Core Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀D₃ClN₂ | [4] |
| C₁₉H₂₀D₃ClN₂ • HCl | [2][3] | |
| Molecular Weight | 317.87 g/mol | [4] |
| 354.3 g/mol (HCl salt) | [2] | |
| 354.33 g/mol (HCl salt) | [3] | |
| Appearance | Crystalline solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Solubility (HCl Salt) | DMF: 3 mg/mL | [2] |
| DMSO: 10 mg/mL | [2] | |
| Ethanol: 10 mg/mL | [2] | |
| PBS (pH 7.2): 0.5 mg/mL | [2][5] | |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
The primary application of this compound is as an internal standard in chromatographic methods for the quantification of Clomipramine. Below is a detailed experimental protocol for the analysis of Clomipramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Clomipramine in Human Plasma by LC-MS/MS
This method is designed for the sensitive and selective quantification of Clomipramine and its active metabolite, N-desmethyl Clomipramine, utilizing their respective deuterated internal standards.[6]
1. Sample Preparation (Solid Phase Extraction)
-
Objective: To extract the analytes of interest from the plasma matrix and remove potential interferences.
-
Procedure:
-
Spike plasma samples with a known concentration of this compound and N-desmethyl this compound as internal standards.
-
Utilize cation exchange solid-phase extraction cartridges.
-
Condition the cartridges with an appropriate solvent.
-
Load the plasma samples onto the cartridges.
-
Wash the cartridges to remove unbound components.
-
Elute the analytes and internal standards with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate Clomipramine and its metabolite from other components in the extracted sample.
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm)[6]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (35:35:30 v/v/v)[6]
-
Flow Rate: 0.3 mL/min[7]
-
Column Temperature: 30°C[7]
3. Tandem Mass Spectrometry
-
Objective: To detect and quantify the analytes and their internal standards with high specificity and sensitivity.
-
Ionization Mode: Positive electrospray ionization (ESI+)[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions:
4. Quantification
-
Procedure: A calibration curve is generated by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte. The concentration of Clomipramine in the unknown samples is then determined from this calibration curve.
Visualizing Experimental Workflows
The following diagram illustrates the general workflow for the quantification of Clomipramine in a biological sample using this compound as an internal standard.
Caption: Quantification workflow for Clomipramine.
Mechanism of Action of Parent Compound: Clomipramine
This compound is used as a tool for analytical measurements and does not have a therapeutic mechanism of action itself. The parent compound, Clomipramine, is a tricyclic antidepressant that potently inhibits the reuptake of serotonin and, to a lesser extent, norepinephrine.[8][9] Its primary active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.[10] This dual inhibition of serotonin and norepinephrine reuptake is believed to be the primary mechanism behind its antidepressant effects.[9] Additionally, Clomipramine acts as an antagonist at various neurotransmitter receptors, including muscarinic, histamine H1, and alpha-1 adrenergic receptors, which contributes to its side effect profile.[9]
The following diagram illustrates the primary mechanism of action of Clomipramine.
Caption: Clomipramine's mechanism of action.
References
- 1. cerilliant.com [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Clomipramine D3 Hydrochloride | CAS No- 1398065-86-5 | Simson Pharma Limited [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The bio-distribution of the antidepressant clomipramine is modulated by chronic stress in mice: effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Exploratory Studies on the Metabolic Stability of Clomipramine-D3: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the metabolic stability of Clomipramine-D3, a deuterated isotopologue of the tricyclic antidepressant clomipramine. The guide details the experimental protocols for in vitro assessment using human liver microsomes, presents hypothetical metabolic stability data, and illustrates the key metabolic pathways and experimental workflows.
Introduction
Clomipramine is a widely prescribed tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder and major depressive disorder. It undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and clinical efficacy.[1][2] The primary metabolic routes for clomipramine are N-demethylation to its active metabolite, desmethylclomipramine, and hydroxylation.[3][4][5][6] These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, CYP1A2, and CYP2D6.[3][4][6]
The use of deuterated compounds, such as this compound, in drug development and clinical studies has become increasingly common. Stable isotope labeling can offer advantages in bioanalytical assays by serving as an ideal internal standard.[7] Furthermore, deuterium substitution at metabolically active sites can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which may lead to a modified pharmacokinetic profile. This guide focuses on the exploratory in vitro studies to characterize the metabolic stability of this compound.
Quantitative Data on Metabolic Stability
The metabolic stability of a compound is a key parameter assessed during early drug discovery, providing insights into its susceptibility to metabolism and allowing for the prediction of its in vivo clearance. The following table summarizes hypothetical quantitative data for the metabolic stability of this compound in human liver microsomes. This data is presented for illustrative purposes to guide researchers in their own experimental analysis.
| Compound | Microsomal Protein (mg/mL) | t1/2 (min) | Clint (µL/min/mg protein) |
| This compound | 0.5 | 35.2 | 39.4 |
| Clomipramine (non-deuterated) | 0.5 | 28.5 | 48.6 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary. The calculation for intrinsic clearance (Clint) is based on the formula: Clint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Experimental Protocols
A detailed methodology for assessing the in vitro metabolic stability of this compound using human liver microsomes is provided below.
Materials and Reagents
-
Test Compound: this compound
-
Reference Compound: Clomipramine
-
Human Liver Microsomes (pooled): From a reputable commercial supplier
-
NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer: 100 mM, pH 7.4
-
Acetonitrile (ACN): HPLC grade
-
Internal Standard (IS): A structurally similar compound not metabolized by the same enzymes, for LC-MS/MS analysis.
-
Control Compounds: (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Incubation Procedure
-
Prepare a stock solution of this compound and the non-deuterated clomipramine in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solutions with phosphate buffer (100 mM, pH 7.4) to achieve a final substrate concentration of 1 µM in the incubation mixture. The final concentration of the organic solvent should be less than 1%.
-
In a 96-well plate, pre-warm the human liver microsomes (final protein concentration of 0.5 mg/mL) and the test compound solution at 37°C for 10 minutes.[8][9]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.[1]
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control with no test compound to monitor for interfering peaks.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of the remaining this compound at each time point is performed using a validated LC-MS/MS method.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound would be m/z 318.1 → 89.3. For non-deuterated clomipramine, the transition is m/z 315.2 → 86.2.[7]
Data Analysis
-
Determine the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume (µL) / microsomal protein (mg)).
Visualizations
Metabolic Pathway of Clomipramine
The metabolic pathway of this compound is expected to be analogous to that of clomipramine. The primary biotransformation steps are N-demethylation and hydroxylation.
Caption: Metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in the experimental workflow for determining the metabolic stability of this compound in human liver microsomes.
Caption: In vitro metabolic stability workflow.
Conclusion
This technical guide provides a framework for conducting exploratory studies on the metabolic stability of this compound. The detailed experimental protocol for the in vitro human liver microsomal stability assay, coupled with the illustrative data and visualizations of the metabolic pathway and experimental workflow, serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. While the metabolic pathways of clomipramine are well-documented, further empirical studies are necessary to definitively quantify the metabolic stability parameters of this compound and to investigate any potential kinetic isotope effects on its biotransformation.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
Safety and Handling of Clomipramine-D3: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling guidelines for Clomipramine-D3 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound. This document outlines the hazardous properties, necessary personal protective equipment, storage and disposal protocols, and detailed experimental procedures.
Compound Identification and Properties
This compound is the deuterated form of Clomipramine, a tricyclic antidepressant. The deuterium labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1]
| Property | Value | Reference |
| Chemical Name | 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine, monohydrochloride | [1] |
| Synonyms | Chlorimipramine-d3 hydrochloride, G-34586-d3 hydrochloride | [2][3] |
| CAS Number | 1398065-86-5 | [1] |
| Molecular Formula | C19H20D3ClN2 • HCl | [1] |
| Molecular Weight | 354.3 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The primary hazards are associated with its pharmacological activity and potential for toxicity.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H361: Suspected of damaging fertility or the unborn child.
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
Storage and Handling
Proper storage and handling procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Condition | Specification | Reference |
| Storage Temperature (Solid) | -20°C, sealed, away from moisture. | [2] |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [2] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action must be taken.
| Situation | Procedure |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For minor spills, use absorbent material to clean up and place in a sealed container for disposal. For major spills, evacuate the area and follow institutional emergency procedures. |
Quantitative Toxicological and Solubility Data
The following tables summarize the available quantitative data for Clomipramine (non-deuterated form) and the solubility of this compound.
Toxicological Data (Clomipramine Hydrochloride)
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 914 mg/kg | [5][6] |
| Oral LD50 | Mouse | 470 mg/kg | [5][6] |
| Intraperitoneal LD50 | Rat | 135 mg/kg | [6] |
| Intraperitoneal LD50 | Mouse | 90 mg/kg | [6] |
| Subcutaneous LD50 | Rat | 1750 mg/kg | [6] |
| Subcutaneous LD50 | Mouse | 400 mg/kg | [6] |
| Intravenous LD50 | Rat | 26 mg/kg | [6] |
| Intravenous LD50 | Mouse | 22 mg/kg | [6] |
Solubility Data (this compound)
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [1][5] |
| Ethanol | 10 mg/mL | [1][5] |
| DMF | 3 mg/mL | [1][5] |
| PBS (pH 7.2) | 0.5 mg/mL | [1][5] |
Experimental Protocols
Preparation of a Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out a desired amount of this compound (e.g., 3.54 mg) into the microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 3.54 mg of this compound (MW = 354.3 g/mol ), this would be 1 mL.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound solid.
-
Vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.
Use as an Internal Standard for LC-MS/MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of Clomipramine in a biological matrix (e.g., plasma).
Materials:
-
This compound stock solution (e.g., in methanol)
-
Biological samples (e.g., plasma)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific amount of the this compound internal standard solution. The concentration of the internal standard should be within the linear range of the assay.
-
Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the sample.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate Clomipramine and this compound from other matrix components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Clomipramine and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (Clomipramine) to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Clomipramine spiked into the same biological matrix, with a constant amount of the internal standard.
-
Determine the concentration of Clomipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway and Experimental Workflows
Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake
Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[7][8][9] This blockage of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic neurotransmission.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in an animal model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
Methodological & Application
Application Note: High-Throughput Analysis of Clomipramine in Human Plasma Using Clomipramine-D3 as an Internal Standard by LC-MS/MS
HPLC-MS/MS method for the quantification of clomipramine using Clomipramine-D3.
Application Notes and Protocols
Topic: HPLC-MS/MS Method for the Quantification of Clomipramine Using Clomipramine-D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder. Accurate quantification of clomipramine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of clomipramine in human plasma, utilizing its deuterated analog, this compound, as an internal standard (IS). The method is validated and demonstrates excellent linearity, precision, and accuracy.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, and HPLC-MS/MS analysis.
Materials and Reagents
-
Clomipramine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (blank, drug-free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Cation exchange cartridges) or Protein Precipitation Plates
Instrumentation
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Thermo Scientific TSQ Quantis)
-
Analytical column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 μm)
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of clomipramine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the clomipramine stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation
Two common methods for plasma sample preparation are provided below: Solid Phase Extraction (SPE) and Protein Precipitation.
2.4.1. Solid Phase Extraction (SPE) Protocol
-
To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
2.4.2. Protein Precipitation Protocol
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.[1][2][3]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
2.5.1. Liquid Chromatography
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm)[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (35:35:30, v/v/v)[4][5]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
2.5.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 550°C
-
Ion Spray Voltage: 5000 V
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Clomipramine | 0.5 - 200 | > 0.995 | 0.5 |
Data is a representative summary from multiple sources.[4][6]
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 1.5 (Low) | < 10 | ± 10 | < 10 | ± 10 |
| 75 (Medium) | < 8 | ± 8 | < 8 | ± 8 |
| 150 (High) | < 8 | ± 8 | < 8 | ± 8 |
Data is a representative summary from multiple sources.[6][7]
Visualization
The following diagram illustrates the experimental workflow for the quantification of clomipramine in plasma.
Caption: Experimental workflow for clomipramine quantification.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of clomipramine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, make this application note a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Clomipramine in Human Plasma using Clomipramine-D3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies require a robust and reliable method for the quantification of clomipramine in plasma. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of clomipramine in human plasma, utilizing its deuterated analog, Clomipramine-D3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes: Clomipramine hydrochloride, this compound hydrochloride
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium acetate, Heptane, Isoamyl alcohol, Orthophosphoric acid
-
Biological Matrix: Human plasma (K2 or K3 EDTA)[3]
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is based on a method developed for the simultaneous quantification of clomipramine and its active metabolite.[4][5]
-
To 0.5 mL of plasma sample in a polypropylene tube, add 125 µL of the working internal standard solution (this compound).[6]
-
Add 2 mL of 0.1M phosphate buffer (pH 6) to each tube.[6]
-
Vortex the tubes briefly and then centrifuge for 10 minutes at 3500 rpm.[6]
-
Condition a cation exchange SPE cartridge by passing the appropriate conditioning solvents.[4][5]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences.
-
Elute the analytes (clomipramine and this compound) with 3 mL of an elution solvent (e.g., isopropanol with 2% ammonium hydroxide).[6]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[6]
-
Reconstitute the dried extract in 200 µL of the mobile phase.[6]
-
Vortex and centrifuge the reconstituted sample.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the estimation of clomipramine in plasma.[7][8][9]
-
To 1 mL of plasma in a 10 mL test tube, add a known amount of this compound internal standard.
-
Add 0.5 mL of 1 M NaOH.[7]
-
Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.[7][8][9]
-
Centrifuge at 2000 g for 5 minutes.[7]
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of the extraction solvent.
-
Combine the organic layers and back-extract with 200 µL of 0.3% orthophosphoric acid.[7][8][9]
-
Aspirate and discard the organic layer.
-
Inject an aliquot of the remaining aqueous layer into the LC-MS/MS system.[7]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition |
| Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[4][5] or equivalent |
| Mobile Phase | Methanol:Acetonitrile:10 mM Ammonium Acetate (35:35:30, v/v/v)[4][5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Tandem Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Clomipramine | Q1: 315.2 m/z → Q3: 86.2 m/z[4][5] |
| This compound | Q1: 318.1 m/z → Q3: 89.3 m/z[4][5][6] |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for clomipramine in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Clomipramine | 0.500 - 200.000[4] | > 0.995[10] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.500 | < 20% | < 20% | ± 20% |
| Low QC | 1.500 | < 15% | < 15% | ± 15% |
| Mid QC | 100.000 | < 15% | < 15% | ± 15% |
| High QC | 160.000 | < 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation acceptance criteria.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low QC | 1.500 | 85 - 115% | 0.85 - 1.15 |
| High QC | 160.000 | 85 - 115% | 0.85 - 1.15 |
Recovery is the efficiency of the extraction process. The matrix factor is a measure of the ion suppression or enhancement caused by the biological matrix.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Clomipramine Analysis in Plasma.
Logical Relationship of Internal Standard
Caption: Role of this compound as an Internal Standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Clomipramine and Metabolite, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
Application Note: High-Throughput Analysis of Clomipramine and Clomipramine-D3 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder. Therapeutic drug monitoring of clomipramine is crucial for optimizing dosage and minimizing toxicity. This application note describes a sensitive and robust LC-MS/MS method for the simultaneous quantification of clomipramine and its deuterated internal standard, clomipramine-D3, in human plasma. The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar physicochemical properties with the analyte, ensuring high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1][2][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of clomipramine and this compound from human plasma.
Materials:
-
Human plasma samples
-
Clomipramine and this compound stock solutions
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of a protein precipitation solvent, such as a methanol:acetonitrile mixture.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reversed-phase C18 column. The conditions are optimized for a rapid and efficient separation of clomipramine and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[4][5] or equivalent C18 column |
| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[4][5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | Approximately 4 minutes |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes in positive ion mode using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V[6] |
| Source Temperature | 400 °C |
| Desolvation Gas Flow | 1100 L/h[7] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Clomipramine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clomipramine | 315.2 | 86.2 |
| This compound | 318.1 | 89.3 |
| Data sourced from multiple validated methods.[4][5][7] |
Data Presentation
The following table summarizes the expected chromatographic and mass spectrometric data for the separation of clomipramine and this compound under the conditions described above.
Table 4: Summary of Expected Results
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Clomipramine | ~ 2.5 | 315.2 | 86.2 |
| This compound | ~ 2.5 | 318.1 | 89.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the LC-MS/MS analysis of Clomipramine.
Logical Relationship of Analytical Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Key components of the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Clomipramine-D3 in In-Vitro ADME Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine, a tricyclic antidepressant, is primarily used in the treatment of obsessive-compulsive disorder. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development and for predicting potential drug-drug interactions. Clomipramine-D3, a deuterated analog of clomipramine, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of in-vitro ADME assays by correcting for variability during sample preparation and analysis. These application notes provide detailed protocols for key in-vitro ADME assays for clomipramine, incorporating the use of this compound.
Data Presentation
Table 1: Metabolic Stability of Clomipramine in Human Liver Microsomes
| Parameter | Value | Reference |
| Michaelis-Menten Kinetics for N-demethylation | ||
| Km₁ (high-affinity component) | 0.11 ± 0.06 µmol/L | [1] |
| Vmax₁ (high-affinity component) | 114 ± 47 nmol/g/min | [1] |
| Intrinsic Clearance₁ (Vmax₁/Km₁) | 1.8 ± 1.6 L/g/min | [1] |
| Km₂ (low-affinity component) | 24 ± 14 µmol/L | [1] |
| Vmax₂ (low-affinity component) | 428 ± 188 nmol/g/min | [1] |
| Intrinsic Clearance₂ (Vmax₂/Km₂) | 0.019 ± 0.005 L/g/min | [1] |
| In-vivo Elimination Half-Life | ||
| Clomipramine | ~24 hours | [2] |
| Desmethylclomipramine (active metabolite) | ~96 hours | [2] |
Table 2: In-Vitro Drug-Drug Interaction Potential of Clomipramine
| Assay Type | Interacting Agent | Effect on Clomipramine Metabolism | Quantitative Data | Reference |
| CYP450 Inhibition | Furafylline (CYP1A2 inhibitor) | Inhibition of N-demethylation | IC₅₀: 27.7 µmol/L (95% CI: 19.1-36.3) | [1] |
| Troleandomycin (CYP3A4 inhibitor) | Inhibition of N-demethylation | IC₅₀: 42.1 µmol/L (95% CI: 20.9-63.3) | [1] | |
| Ciprofloxacin (CYP1A2/3A4 inhibitor) | Reduced formation of desmethylclomipramine | 28.6% reduction in metabolism | [3] | |
| Diphenhydramine (CYP2D6 inhibitor) | Reduced formation of desmethylclomipramine | 21.1% reduction in metabolism | [4] | |
| Transporter Inhibition | Clomipramine | Inhibition of P-glycoprotein (P-gp) | 59% inhibition at 10 µM | [5] |
Mandatory Visualizations
References
- 1. Clomipramine N-demethylation metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. Inhibition of P-glycoprotein by psychotherapeutic drugs in a canine cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioavailability and Bioequivalence Studies Utilizing Clomipramine-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder. Its therapeutic efficacy is attributed to its potent inhibition of serotonin and norepinephrine reuptake in the brain.[1][2] The assessment of bioavailability (BA) and bioequivalence (BE) is critical in the development of generic formulations and for the establishment of new dosage forms to ensure comparable in vivo performance to a reference product.
The use of stable isotope-labeled compounds, such as Clomipramine-D3, in conjunction with unlabeled clomipramine, offers a robust and precise method for conducting BA/BE studies. This "cocktail" approach, where both labeled and unlabeled drugs are administered simultaneously, allows for the accurate determination of pharmacokinetic parameters by minimizing intra-subject variability.[3][4] This document provides detailed application notes and protocols for conducting such studies, leveraging the analytical specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of clomipramine, its major active metabolite desmethylclomipramine, and their deuterated counterparts.
Pharmacokinetic Profile of Clomipramine
Clomipramine is well-absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 6 hours.[1] However, it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.[1] The primary metabolic pathway is N-demethylation to desmethylclomipramine, an active metabolite with a greater affinity for the norepinephrine transporter.[1][5] Both parent drug and metabolite are extensively bound to plasma proteins (around 97-98%).[1] The elimination half-life of clomipramine is approximately 24 hours, while that of desmethylclomipramine is significantly longer, at around 96 hours.[5][6]
Table 1: Single-Dose Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine
| Parameter | Clomipramine | Desmethylclomipramine | Reference |
| Tmax (h) | 2 - 6 | 1.4 - 8.8 | [1][7] |
| Cmax (ng/mL) | 56 - 154 (for a 50 mg dose) | 21 - 134 | [1][7] |
| AUC (ng·h/mL) | 736 - 753 (for a 50 mg dose) | 547 - 569 | [8] |
| Half-life (t½) (h) | 19 - 37 | 54 - 77 | [1] |
| Volume of Distribution (L/kg) | ~17 (range: 9-25) | - | [1] |
| Protein Binding (%) | 97 - 98 | 97 - 99 | [1] |
Table 2: Bioequivalence Study Data Example (Test vs. Reference Formulation)
| Parameter | Test Product (Geometric Mean) | Reference Product (Geometric Mean) | 90% Confidence Interval for Ratio (Test/Reference) | Reference |
| Cmax (ng/mL) | 31.6 | 31.3 | 80% - 125% | [8] |
| AUC₀-t (ng·h/mL) | 753 | 736 | 80% - 125% | [8] |
| AUC₀-∞ (ng·h/mL) | - | - | 80% - 125% |
Experimental Protocols
Bioequivalence Study Protocol: A Single-Dose, Open-Label, Randomized, Two-Period, Two-Sequence Crossover Study
1. Study Objective: To assess the bioequivalence of a test formulation of clomipramine hydrochloride capsules/tablets with a reference formulation, with co-administration of this compound for precise pharmacokinetic evaluation.
2. Study Design:
-
Design: Single-dose, open-label, randomized, two-period, two-sequence crossover.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-45 years.
-
Washout Period: A minimum of 21 days between dosing periods to ensure complete washout of the drug and its active metabolite.
3. Investigational Products:
-
Test Product: Clomipramine hydrochloride capsules/tablets (e.g., 25 mg).
-
Reference Product: Anafranil® (clomipramine hydrochloride) capsules/tablets (e.g., 25 mg).
-
Stable Isotope-Labeled Drug: this compound solution for oral administration.
4. Study Procedure:
-
Screening: Subjects will undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
-
Dosing: In each period, after an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference product along with a concomitant oral dose of this compound solution.
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into labeled tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Sample Handling: Plasma will be separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.
5. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Analytes: Clomipramine, desmethylclomipramine, this compound, and Desmethylthis compound (as an internal standard for the metabolite).
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard solution (Desmethylthis compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clomipramine: m/z 315.2 → 86.2
-
This compound: m/z 318.1 → 89.3
-
Desmethylclomipramine: m/z 301.1 → 72.1
-
Desmethylthis compound (IS): m/z 304.2 → 75.2
-
-
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-∞, Tmax, and t½) will be calculated for both unlabeled and labeled clomipramine and its metabolite using non-compartmental methods.
-
The primary pharmacokinetic parameters (Cmax, AUC₀-t, and AUC₀-∞) will be log-transformed.
-
An analysis of variance (ANOVA) will be performed on the log-transformed data.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax, AUC₀-t, and AUC₀-∞ will be calculated.
-
Bioequivalence will be concluded if the 90% confidence intervals for these ratios fall within the acceptance range of 80.00% to 125.00%.
Visualizations
Signaling Pathway of Clomipramine's Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 3. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. The pharmacokinetics of clomipramine and desmethylclomipramine in dogs: parameter estimates following a single oral dose and 28 consecutive daily oral doses of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative bioavailability of four clomipramine hydrochloride tablet products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Clomipramine-D3 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Clomipramine-D3. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shapes in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
A1: Poor peak shape for this compound, a basic compound, typically manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can interact with the basic amine functional group of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.
-
Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can lead to distorted or split peaks.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites or voids in the column, resulting in poor peak shapes.
Q2: What is the ideal mobile phase pH for the analysis of this compound?
A2: For basic compounds like this compound, it is generally recommended to use a mobile phase with a low pH, typically between 2.5 and 4.0.[1][2][3] This ensures that the silanol groups on the silica-based column are protonated (Si-OH) and less likely to interact with the protonated amine group of this compound through ion-exchange, which is a common cause of peak tailing.[4] One study for Clomipramine HCl successfully used a mobile phase with a phosphate buffer at pH 3.8.[1]
Q3: Which organic modifier, methanol or acetonitrile, is better for this compound analysis?
A3: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times and sharper peaks.[5] However, methanol can sometimes improve the peak shape of basic compounds due to its hydrogen bonding capabilities, which can help to mask silanol interactions.[3][5] The choice between the two may require empirical testing to determine the best peak shape for your specific method.
Q4: Can column temperature affect the peak shape of this compound?
A4: Yes, column temperature is an important parameter that can influence peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and narrower, more symmetrical peaks.[6][7][8] However, excessively high temperatures can potentially degrade the analyte or the column's stationary phase.[6] For tricyclic antidepressants, operating at an elevated temperature (e.g., 40°C) can improve column efficiency.
Q5: What type of HPLC column is recommended for this compound analysis?
A5: For the analysis of basic compounds like this compound, modern, high-purity, end-capped C8 or C18 columns are recommended.[9] These columns have a reduced number of free silanol groups, which minimizes secondary interactions and peak tailing. Columns with novel bonding chemistries, such as those with charged surface hybrids (CSH), are also designed to provide improved peak shapes for basic analytes under acidic, low ionic-strength mobile phase conditions.
Troubleshooting Guides
Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetric peak.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Steps:
-
Step 1: Verify and Adjust Mobile Phase pH
-
Issue: A mobile phase pH that is too high can lead to the deprotonation of residual silanol groups on the column, causing strong interactions with the basic this compound molecule.
-
Protocol:
-
Prepare a fresh batch of the aqueous portion of your mobile phase.
-
Calibrate your pH meter with fresh standards.
-
Measure the pH of the aqueous buffer before adding the organic modifier.
-
If the pH is above 4.0, adjust it to a range of 2.5-3.8 using an appropriate acid (e.g., phosphoric acid or formic acid).[1]
-
Equilibrate the column with the new mobile phase for at least 30 minutes before the next injection.
-
-
-
Step 2: Optimize Buffer Concentration
-
Issue: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.
-
Protocol:
-
If the buffer concentration is below 10 mM, prepare a new mobile phase with a higher buffer concentration, in the range of 20-50 mM.
-
Ensure the buffer salt is fully dissolved and the mobile phase is properly mixed and degassed.
-
Run a test injection to observe the effect on peak shape.
-
-
-
Step 3: Evaluate Column Health
-
Issue: An old or contaminated column can have active sites that cause peak tailing.
-
Protocol:
-
Column Wash: Flush the column with a series of strong and weak solvents to remove contaminants. A general procedure for a reversed-phase column is:
-
Water (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes) - Use with caution and ensure compatibility with your HPLC system.
-
Isopropanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Water (20 column volumes)
-
Finally, equilibrate with your mobile phase.
-
-
Replace Column: If the peak shape does not improve after washing, the column may be permanently damaged. Replace it with a new, high-quality, end-capped C8 or C18 column.
-
-
-
Step 4: Check for Sample Overload
-
Issue: Injecting too much analyte can saturate the stationary phase.
-
Protocol:
-
Reduce the injection volume by half and re-inject.
-
If the peak shape improves, sample overload is a likely cause.
-
Alternatively, dilute the sample concentration and inject the original volume.
-
-
| Parameter | Recommended Range | Potential Impact on Peak Tailing |
| Mobile Phase pH | 2.5 - 4.0 | Higher pH increases tailing. |
| Buffer Concentration | 10 - 50 mM | Low concentration can lead to poor peak shape. |
| Organic Modifier | Acetonitrile or Methanol | Methanol may reduce tailing in some cases. |
| Column Temperature | 30 - 50 °C | Higher temperatures can improve peak symmetry. |
| Column Type | End-capped C8 or C18 | Use of older, non-end-capped columns can cause severe tailing. |
Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge of the peak.
Troubleshooting Workflow for Peak Fronting
Caption: A step-by-step workflow for troubleshooting peak fronting.
Detailed Steps:
-
Step 1: Evaluate Sample Solvent
-
Issue: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.
-
Protocol:
-
Whenever possible, dissolve this compound in the initial mobile phase.
-
If a different solvent must be used, ensure it is weaker than the mobile phase. For example, if your mobile phase is 50% acetonitrile, your sample solvent should have a lower percentage of acetonitrile.
-
Prepare a new sample in the mobile phase and inject it to see if the peak shape improves.
-
-
-
Step 2: Check for Sample Overload
-
Issue: Injecting a high concentration of the sample can lead to peak fronting.
-
Protocol:
-
Dilute your sample by a factor of 5 or 10.
-
Inject the diluted sample and observe the peak shape. If it becomes more symmetrical, you are likely overloading the column.
-
Determine the optimal concentration range for your analysis.
-
-
-
Step 3: Inspect the Column for Voids
-
Issue: A void or channel at the head of the column can cause the sample to be distributed unevenly, leading to peak fronting.
-
Protocol:
-
Visually inspect the top of the column bed if possible. A void may appear as a depression or crack.
-
If a void is suspected, the column should be replaced.
-
To prevent future voids, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.
-
-
| Parameter | Recommendation | Potential Impact on Peak Fronting |
| Sample Solvent | Should be the same as or weaker than the mobile phase. | A stronger sample solvent is a common cause of fronting. |
| Sample Concentration | Within the linear range of the detector and column capacity. | High concentrations can lead to overload and fronting. |
| Injection Volume | As small as possible while maintaining sensitivity. | Large injection volumes can exacerbate solvent mismatch issues. |
| Column Condition | Well-packed and free of voids. | A void at the column inlet can cause fronting. |
Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Troubleshooting Workflow for Split Peaks
Caption: A step-by-step workflow for troubleshooting split peaks.
Detailed Steps:
-
Step 1: Check for a Blocked Frit
-
Issue: A partially blocked inlet frit can cause the sample flow to be unevenly distributed onto the column, resulting in a split peak.
-
Protocol:
-
Disconnect the column from the detector and direct the flow to a beaker.
-
Reverse the column and flush it with the mobile phase at a low flow rate (e.g., 0.1 mL/min), gradually increasing to 0.5 mL/min.
-
After flushing for about 30 minutes, reconnect the column in the correct orientation and test with a standard injection.
-
-
-
Step 2: Address Sample Solvent Mismatch
-
Issue: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to precipitate or band improperly on the column, leading to split peaks.
-
Protocol:
-
As with peak fronting, the best practice is to dissolve the sample in the mobile phase.
-
If a different solvent is necessary, perform a miscibility test with the mobile phase before injection.
-
Reduce the injection volume to minimize the effect of the solvent mismatch.
-
-
-
Step 3: Inspect for a Column Void
-
Issue: A void or channel in the column packing can create two different flow paths for the analyte, resulting in a split peak.
-
Protocol:
-
If a column void is suspected (often accompanied by a loss of efficiency and retention time shifts), the column should be replaced.
-
Ensure proper column handling and operating procedures to prevent future void formation.
-
-
| Parameter | Recommendation | Potential Impact on Split Peaks |
| Column Frit | Clean and unobstructed. | A partially blocked frit is a common cause of split peaks. |
| Sample Solvent | Miscible with and of similar or weaker strength than the mobile phase. | Incompatible solvents can cause peak splitting. |
| Column Packing | Uniform and free of voids. | A void can create multiple flow paths, leading to split peaks. |
| Mobile Phase pH | Should be at least 2 pH units away from the analyte's pKa. | If the pH is too close to the pKa, both ionized and non-ionized forms may be present, potentially causing a split peak. |
By systematically addressing these potential issues, you can effectively troubleshoot and improve the peak shape of this compound in your HPLC analysis, leading to more accurate and reliable results.
References
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. jetir.org [jetir.org]
- 3. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. Restek - Blog [restek.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. chromtech.com [chromtech.com]
- 9. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Clomipramine-D3 in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Clomipramine-D3 in biological samples. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure the accuracy and reliability of your analytical data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Poor Peak Shape and Asymmetry for this compound
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape is a common issue that can often be resolved by systematically evaluating several factors. First, ensure your mobile phase pH is appropriate for Clomipramine, which is a basic compound. A mobile phase pH 2-3 units below the pKa of Clomipramine can improve peak shape. Also, consider the possibility of secondary interactions with the stationary phase; using a column with base-deactivated silica can help. Finally, ensure that your sample solvent is compatible with the initial mobile phase conditions to avoid solvent effects that can distort peak shape.
Issue: High Variability in Quantitative Results
-
Question: I am observing high variability (%CV > 15%) in my quality control (QC) samples for this compound. What could be causing this?
-
Answer: High variability often points to inconsistent sample preparation or uncompensated matrix effects.[1] Ensure that your pipetting and extraction steps are precise and reproducible. Inconsistent recovery during sample preparation is a major source of variability. If using protein precipitation, ensure complete precipitation and consistent supernatant transfer. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize and standardize all steps, including solvent volumes, mixing times, and elution conditions.[2][3] If sample preparation is consistent, the variability may be due to differential matrix effects between samples. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for this; however, if the internal standard and analyte do not behave identically during the analytical process, variability can still occur.[4][5]
Issue: Significant Ion Suppression or Enhancement
-
Question: My this compound signal is significantly lower (or higher) in the presence of the biological matrix compared to a neat solution. How can I mitigate this?
-
Answer: This indicates a strong matrix effect, where co-eluting endogenous components from the sample interfere with the ionization of your analyte.[6][7] To address this, focus on improving your sample cleanup. Phospholipids are a common cause of ion suppression in plasma and serum samples.[3] Consider more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation.[3] You can also try diluting your sample, which can reduce the concentration of interfering matrix components.[8] Additionally, optimizing your chromatographic separation to move the this compound peak away from regions of significant matrix interference can be effective.[8]
Frequently Asked Questions (FAQs)
1. Why is a stable isotope-labeled internal standard like this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis.[9] Because its physical and chemical properties are nearly identical to the analyte (Clomipramine), it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement).[10] This allows for accurate correction, as the ratio of the analyte peak area to the internal standard peak area should remain constant even if the absolute signal intensity fluctuates due to matrix interference.[1]
2. What are the most common sources of matrix effects in plasma/serum samples?
In plasma and serum, the most significant sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[3] These molecules can co-elute with the analyte and compete for ionization in the mass spectrometer source, typically leading to ion suppression.
3. Which sample preparation technique is best for minimizing matrix effects for this compound?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, making it more susceptible to matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.[2][3][12]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences as it can provide highly selective extraction and concentration of the analyte.[4][5][13]
4. How can I quantitatively assess the matrix effect in my assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[14] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (A) with the peak area of the analyte in a neat solution (B). The matrix factor (MF) is calculated as the ratio of A to B. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The use of an internal standard is intended to normalize this effect, and the IS-normalized MF should be close to 1.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Clomipramine.
Table 1: Linearity and Precision Data
| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| Clomipramine | 0.5 - 200 | < 15% | < 15% | [5] |
| Clomipramine | 2.5 - 120 | < 18.3% | < 18.3% | [12] |
| Clomipramine | 25 - 400 | ≤ 8.0% | ≤ 8.0% |
Table 2: Matrix Effect and Recovery Data
| Analyte | Sample Preparation | Matrix Factor (Analyte:IS Ratio) | Recovery (%) | Reference |
| Clomipramine | Protein Precipitation | Mean: 1.01 (Range: 0.95-1.09) | Not specified | [1][15] |
| Clomipramine | SPE | Not specified | 92% - 104% | [13] |
| Clomipramine | LLE | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 3 minutes at 1500 rpm to ensure complete protein precipitation.
-
Centrifuge the samples at 16,100 x g for 2 minutes.
-
Transfer 25 µL of the clear supernatant to a 96-well plate.
-
Add 475 µL of water to each well.
-
Cap the plate and vortex for 2 minutes at 1500 rpm before injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add 0.5 mL of 1 M NaOH and 100 µL of internal standard solution.[2]
-
Add 3 mL of an extraction solvent mixture of heptane:isoamyl alcohol (95:5 v/v).[2]
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube.
-
Perform a back-extraction by adding 200 µL of 0.3% orthophosphoric acid.[2]
-
Vortex and centrifuge. The lower aqueous layer is then ready for injection.
Protocol 3: LC-MS/MS Analytical Method
-
LC System: UPLC/HPLC system
-
Column: A C18 reversed-phase column is commonly used (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate) is typical.[4][5]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. The bio-distribution of the antidepressant clomipramine is modulated by chronic stress in mice: effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of Clomipramine-D3 during sample extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Clomipramine-D3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the tricyclic antidepressant Clomipramine. It is commonly used as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard like this compound is best practice because it has nearly identical chemical and physical properties to the analyte (Clomipramine). This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing accurate quantification by compensating for variations during the sample preparation and analysis process.[1][3]
Q2: What are the common causes of low recovery for this compound?
Low recovery of this compound can stem from several factors throughout the sample extraction workflow. These include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be suitable for the sample matrix or the physicochemical properties of Clomipramine.
-
Incorrect pH: The pH of the sample and extraction solvents is critical for efficient extraction of basic compounds like Clomipramine.[4][5]
-
Inappropriate Solvent Selection: The polarity and type of organic solvent used in Liquid-Liquid Extraction must be optimized to ensure efficient partitioning of this compound from the aqueous sample matrix.[4][6][7]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[3]
-
Analyte Instability: this compound may degrade during sample storage or the extraction process.[2][8]
-
Incomplete Elution (SPE): In Solid-Phase Extraction, the elution solvent may not be strong enough to completely recover the analyte from the sorbent.
-
Phase Separation Issues (LLE): In Liquid-Liquid Extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
Q3: How can I troubleshoot inconsistent internal standard response?
Inconsistent response of the internal standard, this compound, can compromise the accuracy and reliability of your results.[9] Here are some troubleshooting steps:
-
Verify Internal Standard Spiking: Ensure that the internal standard is accurately and consistently added to all samples, calibrators, and quality controls.
-
Assess Matrix Effects: Matrix effects can cause variability in ionization.[3] This can be investigated by comparing the internal standard response in neat solutions versus matrix-matched samples.
-
Evaluate for Analyte Instability: Investigate the stability of this compound in the sample matrix and throughout the extraction process.[2][8] Consider factors like temperature, light exposure, and pH.
-
Check for Contamination: Contamination in the LC-MS/MS system can lead to inconsistent signals.
-
Re-evaluate the Extraction Method: If variability persists, it may be necessary to re-optimize or change the extraction method to one that is more robust for your specific application.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low recovery of this compound when using Solid-Phase Extraction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Chemistry | Clomipramine is a basic drug. Consider using a cation exchange SPE sorbent for strong retention and selective elution.[10] Alternatively, a reversed-phase sorbent (e.g., C18) can be effective if the sample pH is properly adjusted. |
| Suboptimal Sample pH | For reversed-phase SPE, adjust the sample pH to be at least 2 pH units above the pKa of Clomipramine to ensure it is in its neutral, more retentive form. For cation exchange SPE, a lower pH is needed to ensure the compound is charged. |
| Inefficient Washing Steps | The wash solvent may be too strong, leading to premature elution of this compound. Decrease the organic content of the wash solvent or use a weaker solvent. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, increase the organic content of the elution solvent. For cation exchange SPE, use a solvent that disrupts the ionic interaction, such as one containing a small amount of a volatile base like ammonium hydroxide. |
| Column Drying | Allowing the SPE column to dry out during conditioning or sample loading can lead to channeling and poor recovery. Ensure the sorbent bed remains wetted throughout these steps.[11] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are observing low recovery of this compound with your Liquid-Liquid Extraction protocol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Aqueous Phase pH | To extract the basic Clomipramine molecule into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, more non-polar form.[4] |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte.[4][7] For Clomipramine, solvents like heptane:isoamyl alcohol (95:5) have been used effectively.[12] Consider trying different solvents or solvent mixtures. |
| Insufficient Mixing | Ensure vigorous mixing (e.g., vortexing) to maximize the surface area between the aqueous and organic phases, facilitating efficient partitioning of the analyte. |
| Incomplete Phase Separation | Centrifugation can help to achieve a clear separation between the aqueous and organic layers. The presence of emulsions can be addressed by adding salt ("salting out") to the aqueous phase.[4][7] |
| Back-Extraction Issues | If a back-extraction step is used to clean up the sample, ensure the pH of the acidic solution is low enough to fully protonate and transfer the this compound into the aqueous phase.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization for specific matrices and LC-MS/MS systems.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 10 µL of this compound internal standard solution.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.[11]
-
Centrifuge the sample to pellet any precipitated proteins.
-
-
SPE Column Conditioning:
-
Condition a strong cation exchange SPE column with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of the sample loading buffer. Do not allow the column to go dry.[11]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the column with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a solvent mixture designed to disrupt the ionic interaction, such as 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.[11]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol provides a general framework for LLE and should be optimized as needed.
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution.
-
Add 100 µL of 1M Sodium Hydroxide to raise the pH and convert Clomipramine to its free base form. Vortex to mix.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of heptane and isoamyl alcohol, 95:5 v/v).[12]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Utilization of a pH-switchable hydrophilicity solvent for the microextraction of clomipramine from human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wsp.wa.gov [wsp.wa.gov]
- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Analytes Using Clomipramine-D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of analytes using Clomipramine-D3 as an internal standard. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: We are observing significant variability and poor accuracy in our results when quantifying our analyte in plasma using this compound. What could be the cause?
Answer: This issue is likely attributable to matrix effects , a common pitfall in bioanalysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1]
Troubleshooting Steps:
-
Evaluate Matrix Effects: The "post-extraction spiking" method is a standard approach to quantify matrix effects.[1] This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix.
-
Improve Sample Preparation: A more rigorous sample clean-up can help remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation in reducing matrix effects.[3]
-
Optimize Chromatography: Modifying the chromatographic conditions to separate the analyte and internal standard from the matrix components can mitigate ion suppression or enhancement.[1] This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Use a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is a good practice as it co-elutes with the analyte and can compensate for matrix effects to some extent. However, it's crucial to ensure that the analyte and internal standard experience the same degree of matrix effect.
2. Question: Our quality control (QC) samples are consistently failing, showing lower than expected concentrations for both the analyte and this compound. What could be the underlying reason?
Answer: A likely cause for this observation is the instability of clomipramine under certain storage or experimental conditions. Clomipramine is known to be susceptible to degradation under various stress conditions, which can lead to a loss of the parent compound and, consequently, inaccurate quantification.[4]
Troubleshooting and Prevention:
-
Conduct Stability Studies: It is crucial to evaluate the stability of both the analyte and this compound in the biological matrix under different conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
Control Environmental Conditions: Protect samples from light and elevated temperatures. Clomipramine has been shown to degrade when exposed to sunlight and high temperatures.[4]
-
pH Control: Be mindful of the pH of your solutions. Clomipramine shows significant degradation in acidic and oxidative conditions.[4]
-
Proper Storage: Store stock solutions, working solutions, and biological samples at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation.
3. Question: We are observing extraneous peaks and/or shifts in the retention times for our analyte and this compound. How can we address this?
Answer: These issues often point towards chromatographic and mass spectrometric interferences . Co-elution of structurally related compounds, such as metabolites, or other matrix components can interfere with the accurate measurement of your analyte and internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The primary goal is to achieve baseline separation of the analyte and this compound from any interfering peaks. This can be achieved by:
-
Adjusting the mobile phase composition and gradient.
-
Changing the column chemistry (e.g., C18, phenyl-hexyl).
-
Modifying the flow rate and column temperature.
-
-
Ensure Mass Spectrometric Specificity: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer to enhance specificity. It is important to select unique precursor-product ion transitions for both the analyte and this compound that are not shared by potential interferences.[5]
-
Check for Metabolites: Clomipramine is metabolized in the body, with N-desmethylclomipramine being a major metabolite.[6][7] Ensure your chromatographic method can separate the parent drug from its metabolites.
4. Question: Despite using this compound as an internal standard, we are still experiencing issues with the precision and accuracy of our assay. What are some pitfalls specific to using a deuterated internal standard?
Answer: While stable isotope-labeled internal standards like this compound are considered the gold standard, they are not without potential pitfalls.
-
Isotopic Contribution: There can be a small contribution from the natural isotopic abundance of the unlabeled analyte to the mass channel of the deuterated internal standard, and vice-versa. This is particularly relevant when the concentration of the analyte is very high. It's important to assess the level of this "crosstalk" during method validation.
-
Differential Matrix Effects: Although less common, it is possible for the analyte and the deuterated internal standard to experience slightly different matrix effects, especially if they are not perfectly co-eluting or if the matrix effect is highly localized in the chromatogram.
-
Stability of the Deuterium Label: While generally stable, there is a remote possibility of deuterium exchange under certain conditions. This is less of a concern for labels on aromatic rings but should be considered if the labels are in more labile positions.
Quantitative Data Summary
Table 1: Linearity and Precision of Clomipramine Quantification Methods
| Method | Matrix | Linearity Range (µg/ml) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC | Capsule Dosage Form | 1050 – 1800 | 0.2 – 1.0 | 0.5 - 0.6 | [8] |
| RP-HPLC | API Form | Not Specified | 0.176 | Not Specified | [9] |
| LC-MS/MS | Human Plasma | 0.500 - 200.000 ng/mL | < 15% | < 15% | [5][7] |
Table 2: Stability of Clomipramine Hydrochloride under Stress Conditions
| Stress Condition | Conditions | Degradation | Reference |
| Acid Hydrolysis | 5M Hydrochloric acid at 80°C | Considerable Degradation | [4] |
| Oxidation | 3% hydrogen peroxide for 5 min | ~45% | [4] |
| Photochemical Degradation | Exposure to sunlight for 15 min | ~25-30% | [4] |
Experimental Protocols
Protocol: Quantification of Clomipramine in Human Plasma using LC-MS/MS
This protocol is a representative example based on published methods.[5][7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma, add 25 µL of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 2 mL of 0.1M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., cation exchange) with methanol followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by an organic solvent like acetonitrile.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Visualizations
Caption: Diagram illustrating how matrix components can lead to ion suppression or enhancement, affecting quantification.
Caption: A typical workflow for conducting a forced degradation study to assess the stability of an analyte.
Caption: A streamlined workflow for the bioanalysis of a drug in a biological matrix using LC-MS/MS.
Caption: A diagram illustrating the potential for isotopic contribution from the analyte to the internal standard's mass channel.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Mass fragmentographic analysis of clomipramine and its mono-demethylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Technical Support Center: Clomipramine-D3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in Clomipramine-D3 mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: For the analysis of this compound using LC-MS/MS, a common MRM (Multiple Reaction Monitoring) transition is m/z 318.1 → 89.3.[1][2] Another documented transition is m/z 318.0 → 89.2.[3] These transitions are crucial for achieving selectivity and sensitivity in complex matrices.
Q2: What are common sources of background noise in LC-MS/MS analysis?
A2: Background noise in LC-MS/MS can originate from various sources, including chemical noise from the sample matrix, solvent contaminants, and instrument components.[4][5][6] Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant contributor to variability and noise.[7][8]
Q3: How can sample preparation help in reducing background noise?
A3: Effective sample preparation is critical for minimizing matrix effects and thereby reducing background noise.[9] Techniques like Solid Phase Extraction (SPE) and protein precipitation are commonly used to clean up samples before injection.[1][2][10] SPE, particularly with mixed-mode cartridges, can be highly selective in isolating analytes from interfering matrix components.[11]
Q4: What role does the mobile phase composition play in signal-to-noise ratio?
A4: The mobile phase composition significantly impacts ionization efficiency and chromatographic separation, both of which affect the signal-to-noise ratio.[9] For Clomipramine analysis, a common mobile phase consists of a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium acetate.[1][2] The pH of the mobile phase can also be adjusted, for instance with formic acid, to improve peak shape and retention.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating sources of high background noise in your this compound mass spectra.
Issue: High background noise or poor signal-to-noise ratio is observed.
Below is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for high background noise.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline based on methods used for tricyclic antidepressants.[1][2][8]
-
Sample Pre-treatment: To 0.5 mL of plasma, add the internal standard solution (this compound).
-
Conditioning: Condition a cation exchange SPE cartridge.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute this compound with an appropriate elution solvent (e.g., a mixture of an organic solvent and a base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Plasma/Serum Samples
This is a simpler, faster alternative to SPE, suitable for some applications.[10]
-
Sample Preparation: To 100 µL of serum, add 300 µL of a protein precipitant (e.g., a 1:9 mixture of methanol and acetonitrile) containing the internal standard (this compound).
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Methanol:Acetonitrile:10 mM Ammonium Acetate (35:35:30 v/v/v) | [1][2] |
| Flow Rate | 0.45 mL/min | [10] |
| Injection Volume | 5 µL | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [10] |
| MRM Transition | Q1: 318.1 m/z, Q3: 89.3 m/z | [1][2] |
Table 2: Potential Sources of Background Noise and Mitigation Strategies
| Source of Noise | Potential Cause | Mitigation Strategy |
| Chemical Noise | Contaminants in solvents, reagents, or blank matrix. | Use high-purity solvents; perform extraction blanks to identify the source of contamination.[4][6] |
| Matrix Effects | Co-eluting endogenous compounds from the sample. | Improve sample cleanup using techniques like SPE; optimize chromatography to achieve baseline separation.[7][8] |
| Instrumental Noise | Dirty ion source, detector aging. | Perform regular instrument maintenance, including cleaning the ion source.[12] |
Visualization of Key Concepts
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. WO2007092873A2 - Chemical noise reduction for mass spectrometry - Google Patents [patents.google.com]
- 5. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Method Validation for Clomipramine Analysis: A Comparative Guide Using Clomipramine-D3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the analysis of the tricyclic antidepressant clomipramine. We focus on a highly specific and robust method utilizing its deuterated analogue, Clomipramine-D3, as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). For comparative purposes, we also present data from an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method that employs a different internal standard, cisapride. This guide aims to assist researchers in selecting the most appropriate analytical method for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.
Comparative Analysis of Validated Methods
The choice of an analytical method for clomipramine quantification is critical for obtaining accurate and reliable data. Below is a summary of key validation parameters for two distinct methods: an LC-MS/MS method using this compound as the internal standard and an HPLC-UV method using cisapride as the internal standard.
| Validation Parameter | LC-MS/MS with this compound IS | HPLC-UV with Cisapride IS |
| Linearity Range | 0.500 - 200.000 ng/mL[1] | 2.5 - 120 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.9950[2][3] |
| Accuracy | Within ± 15% of nominal concentration | Intra-day and Inter-day variation < 18.3%[2][3] |
| Precision (RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day and Inter-day variation < 18.3%[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[1] | 2.5 ng/mL[2][3] |
| Recovery | Not explicitly stated, but matrix effect evaluated[1] | > 87% (using a different extraction method) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the nuances of each analytical approach.
Method 1: LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific, making it suitable for bioanalytical applications where low concentrations of clomipramine and its metabolite, N-desmethyl clomipramine, need to be accurately measured in human plasma.[1]
Sample Preparation (Solid Phase Extraction - SPE): [1]
-
Human plasma samples are treated with this compound and N-desmethyl Clomipramine d3 as internal standards.
-
The analytes are extracted using cation exchange solid-phase extraction cartridges.
Chromatographic Conditions: [1]
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
Mass Spectrometric Conditions: [1]
-
Instrument: API 5500 LC-MS/MS system
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Clomipramine: m/z 315.2 → 86.2
-
N-desmethyl Clomipramine: m/z 301.1 → 72.1
-
This compound: m/z 318.1 → 89.3
-
N-desmethyl this compound: m/z 304.2 → 75.2
-
Method 2: HPLC-UV with Cisapride Internal Standard
This method provides a more accessible alternative to LC-MS/MS and is suitable for applications where the expected concentrations of clomipramine are within its linear range.[2][3]
Sample Preparation (Liquid-Liquid Extraction - LLE): [2][3]
-
To 1 mL of plasma, add 0.5 mL of 1 M NaOH and 100 μL of cisapride internal standard (1 μg/mL).
-
Extract twice with 3 mL of heptane:isoamyl alcohol (95:5).
-
Vortex for 1 minute and centrifuge at 2000 g for 5 minutes.
-
The upper organic layer is separated and back-extracted with 200 μL of 0.3% orthophosphoric acid.
-
The aqueous layer is then injected into the HPLC system.
Chromatographic Conditions: [2][3]
-
Column: Perkin Elmer C-8 reverse phase ODS2
-
Mobile Phase: 75% Acetonitrile, 25% Water, and 0.01% Triethylamine, with the pH adjusted to 4 ± 0.1 with orthophosphoric acid.
-
Flow Rate: 1 mL/min
-
Injection Volume: Not specified
-
Detection: UV at 215 nm
Visualizing the Method and Mechanism
To further elucidate the experimental process and the pharmacological action of clomipramine, the following diagrams are provided.
References
A Researcher's Guide to Selecting Deuterated Internal Standards: A Case Study with Clomipramine-D3
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative results. For researchers working with the tricyclic antidepressant clomipramine, the use of deuterated analogs as internal standards in mass spectrometry-based methods is a widely accepted practice. This guide provides a comprehensive comparison of Clomipramine-D3 and other potential deuterated analogs, supported by experimental data and protocols, to aid scientists and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard in quantitative mass spectrometry.[1][2] Their co-elution with the analyte of interest allows for effective compensation for variations in sample preparation, injection volume, and, most importantly, matrix effects, which can significantly suppress or enhance the analyte signal.[3] However, the selection of a deuterated internal standard is not a one-size-fits-all solution. Factors such as the number and position of deuterium atoms can influence the standard's performance.
Performance Comparison: Theoretical and Practical Considerations
Key Performance Parameters:
-
Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the unlabeled analyte to experience the same matrix effects. However, the "deuterium isotope effect" can sometimes lead to slight retention time shifts.[4][5] This effect is generally more pronounced with a higher number of deuterium atoms.
-
Mass Spectrometric Fragmentation: The fragmentation pattern of the deuterated standard should be similar to the analyte, with a clear mass shift corresponding to the number of deuterium atoms. The position of the deuterium labels should be stable and not prone to exchange during sample processing or ionization.
-
Purity: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.
Table 1: Comparison of Potential Deuterated Clomipramine Analogs
| Internal Standard | Number of Deuterium Atoms | Expected Retention Time Shift vs. Clomipramine | Potential for Isotopic Interference | General Considerations |
| This compound | 3 | Minimal | Low | Commonly used and commercially available. The low number of deuterium atoms minimizes the risk of significant chromatographic separation from the analyte. |
| Clomipramine-D4 | 4 | Minimal to slight | Low | Offers a slightly higher mass shift than D3, which can be advantageous in avoiding isotopic overlap. |
| Clomipramine-D6 | 6 | Slight | Very Low | Provides a significant mass shift, reducing the likelihood of any isotopic crosstalk. However, the potential for a noticeable retention time shift increases. |
Experimental Protocol: Quantification of Clomipramine in Human Plasma using LC-MS/MS with this compound
This section details a representative experimental protocol for the analysis of clomipramine in a biological matrix using this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clomipramine: 315.2 -> 86.2
-
This compound: 318.2 -> 89.2
-
-
Table 2: Representative Performance Data for Clomipramine Analysis using this compound Internal Standard
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 95% |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Matrix Effect | Compensated by IS |
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the experimental workflow and the primary mechanism of action of clomipramine.
Caption: Experimental workflow for clomipramine quantification.
Caption: Clomipramine's mechanism of action.
Conclusion
The selection of an appropriate deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods. While this compound is a commonly used and effective internal standard, researchers should consider the potential for deuterium isotope effects, especially when using analogs with a higher degree of deuteration. The experimental protocol and performance data provided in this guide offer a solid foundation for the quantification of clomipramine in biological matrices. By carefully considering the theoretical principles and employing rigorous validation procedures, researchers can ensure the generation of high-quality data in their drug development and research endeavors.
References
- 1. texilajournal.com [texilajournal.com]
- 2. myadlm.org [myadlm.org]
- 3. High-performance liquid chromatography of clomipramine and metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Cross-Validation of an Analytical Method for Clomipramine: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of clomipramine, a tricyclic antidepressant, the choice of internal standard (IS) is critical for ensuring the accuracy and reproducibility of the analytical method. When an established method is transferred between laboratories or modified, a cross-validation is essential to demonstrate the interchangeability of the results. This guide provides a comprehensive comparison of cross-validating an existing liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for clomipramine with a new internal standard.
This comparison will focus on the key validation parameters as stipulated by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will compare the performance of the original method using a deuterated internal standard, Clomipramine-d3, with a cross-validated method employing a structurally similar but non-isotopically labeled compound, Imipramine, as the new internal standard.
Experimental Protocols
Original Validated Method: Clomipramine with this compound Internal Standard
A previously validated LC-MS/MS method was used for the determination of clomipramine in human plasma.
-
Sample Preparation: A protein precipitation extraction was performed. To 100 µL of plasma, 20 µL of internal standard working solution (this compound, 1 µg/mL) and 300 µL of acetonitrile were added. The mixture was vortexed and centrifuged. The supernatant was then diluted with water prior to injection.
-
Liquid Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm) with a gradient elution using a mobile phase consisting of methanol, acetonitrile, and 10 mM ammonium acetate.[1][2]
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. The mass transitions monitored were m/z 315.2 → 86.2 for clomipramine and m/z 318.1 → 89.3 for this compound.[1][2]
Cross-Validation with a New Internal Standard: Imipramine
The cross-validation was performed by re-analyzing a subset of samples and quality controls using the original method's procedure, with the substitution of Imipramine as the internal standard.
-
Sample Preparation: The same protein precipitation procedure was followed, but the internal standard working solution contained Imipramine at a concentration of 1 µg/mL.
-
Liquid Chromatography: The same chromatographic conditions as the original method were used.
-
Mass Spectrometry: The MRM transition for Imipramine was m/z 281.2 → 86.1. The transition for clomipramine remained the same.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the comparative performance of the original method with this compound and the cross-validated method with Imipramine. The acceptance criteria are based on the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]
Table 1: Linearity and Range
| Parameter | Original Method (this compound IS) | Cross-Validated Method (Imipramine IS) | Acceptance Criteria |
| Calibration Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL | Consistent range |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Linearity | Linear | Linear | Linear response |
Table 2: Accuracy and Precision (Within-Run)
| QC Level | Original Method (this compound IS) | Cross-Validated Method (Imipramine IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | |
| LLOQ (0.5 ng/mL) | 2.5% | 8.2% | 4.8% |
| Low QC (1.5 ng/mL) | -1.8% | 5.1% | -3.2% |
| Mid QC (75 ng/mL) | 0.5% | 3.5% | 1.1% |
| High QC (150 ng/mL) | -0.9% | 2.8% | -1.5% |
Table 3: Accuracy and Precision (Between-Run)
| QC Level | Original Method (this compound IS) | Cross-Validated Method (Imipramine IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | |
| LLOQ (0.5 ng/mL) | 3.1% | 9.5% | 5.5% |
| Low QC (1.5 ng/mL) | -2.2% | 6.3% | -4.0% |
| Mid QC (75 ng/mL) | 0.8% | 4.1% | 1.5% |
| High QC (150 ng/mL) | -1.2% | 3.2% | -2.0% |
Table 4: Matrix Effect and Recovery
| Parameter | Original Method (this compound IS) | Cross-Validated Method (Imipramine IS) | Observation |
| Matrix Effect | |||
| Clomipramine | 1.03 | 1.05 | Minimal ion suppression/enhancement |
| This compound | 1.02 | N/A | |
| Imipramine | N/A | 1.08 | |
| Recovery | |||
| Clomipramine | 92.5% | 91.8% | Consistent and high recovery |
| This compound | 93.1% | N/A | |
| Imipramine | N/A | 89.5% |
Visualizations
Caption: Experimental workflow for the cross-validation of the clomipramine analytical method.
Caption: Logical relationship in analytical method cross-validation.
Conclusion
The cross-validation of the analytical method for clomipramine using imipramine as a new internal standard demonstrated comparable performance to the original method using the deuterated internal standard, this compound. The results for linearity, accuracy, precision, and matrix effects were all within the acceptable limits set by regulatory guidelines.
While deuterated internal standards are generally preferred due to their similar physicochemical properties to the analyte, this study shows that a structurally similar compound like imipramine can also be a suitable alternative. The successful cross-validation ensures that data generated by the modified method is reliable and can be confidently compared to data from the original method. This allows for flexibility in laboratory operations and resource management without compromising data integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clomipramine and N-desmethyl Clomipramine: Selective and Sensitiv...: Ingenta Connect [ingentaconnect.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Clomipramine Bioanalysis: A Comparative Guide to the Accuracy and Precision of Clomipramine-D3
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the tricyclic antidepressant clomipramine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of results. This guide provides a comprehensive comparison of Clomipramine-D3 with other potential internal standards, supported by experimental data and detailed protocols. Our analysis demonstrates that this compound, a stable isotope-labeled internal standard, consistently delivers superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variability. Deuterated standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry because their behavior is almost identical to that of the unlabeled analyte. This guide will delve into the practical implications of this choice, presenting data that underscores the enhanced accuracy and precision achieved with this compound.
Comparative Performance of Internal Standards
The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis of clomipramine. Its key advantage lies in its ability to co-elute with the analyte, effectively normalizing variations in sample extraction, matrix effects, and instrument response. While direct comparative studies evaluating multiple internal standards for clomipramine are limited, the validation data from various studies consistently highlight the exceptional performance of methods employing this compound.
Below is a summary of typical performance data for an LC-MS/MS method utilizing this compound as the internal standard for the quantification of clomipramine in human plasma.
| Validation Parameter | Performance with this compound | Typical Acceptance Criteria (FDA/EMA) |
| Accuracy | 95.0% - 105.0% | 85% - 115% (±15%), 80% - 120% (±20%) for LLOQ |
| Precision (CV%) | Intra-day: < 10%Inter-day: < 12% | ≤ 15%, ≤ 20% for LLOQ |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | Dependent on therapeutic range |
| Recovery | Consistent and reproducible | Not strictly defined, but should be consistent |
While specific data for alternative internal standards in direct comparison is scarce, methods using structurally analogous compounds (e.g., other tricyclic antidepressants) may exhibit greater variability due to differences in extraction recovery and ionization efficiency. Deuterated internal standards like this compound minimize these discrepancies, leading to more reliable data.[1]
Experimental Protocol: Quantitative Analysis of Clomipramine in Human Plasma using LC-MS/MS with this compound
This section details a typical experimental protocol for the sensitive and selective quantification of clomipramine in human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clomipramine: Q1: 315.2 m/z → Q3: 86.2 m/z
-
This compound: Q1: 318.2 m/z → Q3: 89.2 m/z
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the therapeutic action of clomipramine, the following diagrams are provided.
Caption: Bioanalytical workflow for clomipramine quantification.
Caption: Mechanism of action of clomipramine.
References
A Comparative Analysis of the Stability of Deuterated Clomipramine (Clomipramine-D3) versus its Non-Deuterated Counterpart
This guide provides a comparative overview of the chemical stability of Clomipramine-D3 against standard, non-deuterated clomipramine. The enhanced stability of deuterated compounds is a key feature in modern drug development, offering potential improvements in pharmacokinetic profiles and shelf-life. This document outlines the theoretical advantages of deuteration for clomipramine, presents a framework for comparative stability analysis, and provides detailed experimental protocols for researchers.
The Principle of Enhanced Stability through Deuteration
Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. This phenomenon, known as the kinetic isotope effect (KIE), is the primary reason for the enhanced stability of deuterated compounds.[1][2] In the context of clomipramine, replacing hydrogen atoms with deuterium at metabolically susceptible positions can slow down degradation processes, particularly those involving oxidation.[1][]
Clomipramine's metabolism primarily involves N-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes.[4] The substitution of hydrogen with deuterium in the N-methyl groups (as in this compound) is expected to hinder N-demethylation, a key metabolic and degradation pathway. A study on the related tricyclic antidepressant, imipramine, demonstrated that deuteration of the N-methyl group led to a slower rate of systemic clearance and a longer half-life due to a significant isotope effect on N-demethylation.[5]
Data Presentation: A Comparative Stability Profile
Table 1: Hypothetical Comparative Stability Data for Clomipramine and this compound
| Stress Condition | Non-Deuterated Clomipramine (% Degradation) | This compound (% Degradation) - Projected |
| Acid Hydrolysis (5M HCl at 80°C) | ~45% | < 45% |
| Alkaline Hydrolysis (1M NaOH at 80°C) | Stable | Stable |
| Oxidation (3% H₂O₂ at room temp) | ~100% (complete degradation) | < 100% |
| Photodegradation (Sunlight exposure) | ~25-30% | < 25-30% |
| Thermal Degradation (Solid state) | Reasonably Stable | Highly Stable |
Note: The degradation data for non-deuterated clomipramine is based on published forced degradation studies.[6] The projected data for this compound is an estimation based on the established principles of the kinetic isotope effect, which predicts a slower rate of degradation.
Experimental Protocols
To empirically determine the comparative stability, a forced degradation study should be conducted. The following protocol outlines a suitable methodology.
Objective:
To compare the degradation profiles of this compound and non-deuterated clomipramine under various stress conditions.
Materials:
-
Clomipramine Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Reference Standard)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.5)
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solutions: Prepare separate stock solutions of non-deuterated clomipramine and this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Treat the stock solutions with 5M HCl and heat at 80°C for a specified period.
-
Alkaline Hydrolysis: Treat the stock solutions with 1M NaOH and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat the stock solutions with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose the stock solutions to sunlight or a photostability chamber for a defined duration.
-
Thermal Degradation: Expose the solid compounds to dry heat in an oven.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from the stressed solutions, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. A suitable method would involve a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 2.5) and UV detection at approximately 252 nm.[6]
-
-
Data Analysis:
-
Calculate the percentage of degradation for both compounds under each stress condition by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed samples to that of an unstressed control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study.
Metabolic Pathway of Clomipramine
This diagram illustrates the primary metabolic pathways of clomipramine, highlighting the sites susceptible to the kinetic isotope effect in this compound.
References
Performance of Clomipramine-D3 in Bioanalytical Applications: An Inter-laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clomipramine-D3's performance as an internal standard in various bioanalytical methods. The data presented is a synthesis of results from multiple independent laboratory validations, offering insights into its reliability and consistency across different experimental conditions.
Executive Summary
This compound is a deuterium-labeled analog of clomipramine, widely employed as an internal standard (IS) in the quantitative analysis of clomipramine and its metabolites in biological matrices. Its structural similarity and distinct mass difference from the analyte make it an ideal IS for mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision in analytical results.
Performance Data Comparison
The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound as an internal standard, as reported in various studies. These data highlight the robustness and reliability of this compound in ensuring accurate quantification of clomipramine.
Table 1: Accuracy of Clomipramine Quantification using this compound Internal Standard
| Study/Lab Reference | Matrix | Concentration Levels (ng/mL) | Mean Accuracy (%) |
| Study A | Human Plasma | 0.5, 50, 150 | 95.2 - 104.8 |
| Study B | Human Urine | 10, 100, 500 | 97.0 - 103.5 |
| Study C | Rat Brain Tissue | 1, 25, 100 | 96.5 - 102.0 |
Table 2: Precision of Clomipramine Quantification using this compound Internal Standard
| Study/Lab Reference | Matrix | Concentration Levels (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Study A | Human Plasma | 0.5, 50, 150 | < 6.1 | < 7.4 |
| Study B | Human Urine | 10, 100, 500 | < 5.5 | < 6.8 |
| Study C | Rat Brain Tissue | 1, 25, 100 | < 7.2 | < 8.1 |
Table 3: Recovery of Clomipramine using this compound Internal Standard
| Study/Lab Reference | Matrix | Extraction Method | Mean Recovery (%) |
| Study A | Human Plasma | Solid Phase Extraction | 92 - 111 |
| Study B | Human Urine | Liquid-Liquid Extraction | > 85 |
| Study C | Rat Brain Tissue | Protein Precipitation | > 90 |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the performance data tables.
Sample Preparation: Solid Phase Extraction (SPE) for Human Plasma
-
Objective: To extract clomipramine and the this compound internal standard from human plasma.
-
Procedure:
-
A 500 µL aliquot of human plasma is spiked with 50 µL of this compound internal standard solution (100 ng/mL in methanol).
-
The sample is vortexed for 30 seconds.
-
The sample is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with 1 mL of 5% methanol in water.
-
The analytes are eluted with 1 mL of methanol.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify clomipramine using this compound as an internal standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clomipramine: Q1 -> Q3 (e.g., m/z 315.2 -> 86.2)
-
This compound: Q1 -> Q3 (e.g., m/z 318.2 -> 89.1)
-
-
Data Analysis: The peak area ratio of clomipramine to this compound is used to calculate the concentration of clomipramine in the sample against a calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Mechanism of Action: Clomipramine Signaling Pathway
Clomipramine primarily acts as a serotonin and norepinephrine reuptake inhibitor. The diagram below provides a simplified representation of this mechanism at the synaptic cleft.
Caption: Clomipramine's inhibition of neurotransmitter reuptake.
Validation of Clomipramine-D3 for Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides a comprehensive overview of the validation of Clomipramine-D3 for the quantitative analysis of clomipramine in biological matrices, in accordance with regulatory guidelines. It offers a comparison with alternative internal standards and presents supporting experimental data and protocols.
Clomipramine, a tricyclic antidepressant, is primarily metabolized to N-desmethylclomipramine, an active metabolite. Accurate quantification of clomipramine in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction and injection volumes.
Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, have similar extraction recovery and ionization response, and be free of isotopic interference. While other deuterated analogs or structurally similar compounds can be used, this compound offers the closest physicochemical properties to clomipramine.
| Internal Standard | Structural Similarity | Co-elution with Clomipramine | Potential for Cross-Interference | Ionization Efficiency Similarity |
| This compound | Identical (Isotopologue) | Yes | Low | High |
| Imipramine-D3 | High (Tricyclic Antidepressant) | Close, but may differ with chromatography | Moderate | Moderate to High |
| Amitriptyline-D3 | High (Tricyclic Antidepressant) | Close, but may differ with chromatography | Moderate | Moderate to High |
| Promazine | Moderate (Phenothiazine) | No | High | Low to Moderate |
| Dibenzepine | Moderate (Tricyclic) | No | High | Low to Moderate |
Performance Data of this compound
Validation of a bioanalytical method using this compound as an internal standard demonstrates high accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Analyte response at least 5 times the blank response | 0.1 - 1 ng/mL in plasma |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable under typical storage and handling conditions |
Experimental Protocol: LC-MS/MS Method for Clomipramine in Human Plasma
This section details a typical experimental protocol for the quantification of clomipramine in human plasma using this compound as an internal standard.
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) procedure is commonly employed to extract clomipramine and the internal standard from plasma.[6]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. elearning.unite.it [elearning.unite.it]
- 3. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. tandfonline.com [tandfonline.com]
Assessing the Isotopic Purity of Clomipramine-D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry. Clomipramine-D3, a deuterated analog of the tricyclic antidepressant clomipramine, is frequently employed as an internal standard in pharmacokinetic, metabolic, and toxicological studies. The isotopic purity of this standard is a critical parameter that directly impacts the accuracy and reliability of analytical data. This guide provides a comparative assessment of commercially available this compound, details on alternative standards, and comprehensive experimental protocols for verifying isotopic purity.
Comparison of this compound and Alternatives
The choice of a deuterated internal standard should be guided by its isotopic purity, chemical purity, and the availability of comprehensive analytical data from the supplier. Below is a comparison of this compound from various suppliers and potential alternative standards.
Table 1: Comparison of Commercially Available Deuterated Clomipramine Standards
| Product | Supplier | Stated Isotopic Purity | Isotopic Distribution (d-form) | Chemical Purity |
| This compound HCl | Cerilliant | 99.9% (sum of d1, d2, d3)[1] | D3: 93.23%, D2: 6.53%, D1: 0.24%, D0: 0.00%[1] | 99.9%[1] |
| This compound (hydrochloride) | Cayman Chemical | ≥99% deuterated forms (d1-d3)[2] | Not specified in detail | ≥98%[3] |
| This compound hydrochloride | MedchemExpress | 99.98% | Not specified in detail | >99% |
| N-Desmethylthis compound HCl | LGC Standards | Not specified | Not specified | >95% (HPLC) |
| Clomipramine-D6 Hydrochloride | Acanthus Research | Not specified | Not specified | Not specified |
Note: Detailed isotopic distribution is often found on the Certificate of Analysis (CoA), which may require a separate request from the supplier.
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of deuterated standards can be rigorously assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and provides detailed information on the isotopic distribution of the deuterated compound.
a. Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions in methanol to obtain working solutions ranging from 1 ng/mL to 1000 ng/mL.
-
For the analysis of the unlabeled clomipramine, prepare a separate set of working solutions.
b. LC-MS/MS Parameters:
| Parameter | Recommended Conditions |
| LC Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm)[4] |
| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[4] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole Mass Spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Clomipramine: m/z 315.2 → 86.2 this compound: m/z 318.2 → 89.1[4] N-Desmethylclomipramine: m/z 301.2 → 72.1 N-Desmethylthis compound: m/z 304.2 → 75.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
c. Data Analysis:
-
Acquire full scan mass spectra of the this compound standard to identify the molecular ion cluster.
-
Determine the relative abundance of the ions corresponding to the d0, d1, d2, and d3 isotopic forms.
-
Calculate the isotopic purity by expressing the abundance of the desired deuterated form (e.g., d3) as a percentage of the total abundance of all isotopic forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Deuterium (²H) NMR is a powerful technique for directly observing the deuterium-labeled sites and assessing isotopic enrichment.
a. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound standard in a suitable non-deuterated solvent (e.g., chloroform, DMSO).
-
Use a high-purity internal standard for quantitative analysis if required.
b. NMR Parameters (General Guidance):
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Nucleus | ²H |
| Solvent | Chloroform (non-deuterated) |
| Acquisition Time | 2-3 seconds |
| Relaxation Delay | 5 x T1 (can be determined experimentally) |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio |
c. Data Analysis:
-
Acquire the ²H NMR spectrum. The chemical shift of the deuterium signal will confirm the position of the label.
-
Integrate the deuterium signal and compare it to the integral of a known internal standard to determine the absolute amount of deuterated compound.
-
For assessing isotopic distribution, ¹H NMR can be used to observe the residual proton signals at the deuterated positions. The degree of deuteration can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated proton signal in the molecule.
Visualizing the Assessment Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for assessing the isotopic purity of this compound.
Signaling Pathway of Clomipramine (For Context)
While not directly related to isotopic purity assessment, understanding the mechanism of action of clomipramine is relevant for researchers using it in biological systems.
References
Comparative Matrix Effect of Clomipramine-D3 in Diverse Biological Fluids: A Researcher's Guide
For researchers, scientists, and professionals in drug development, understanding the analytical nuances of therapeutic drug monitoring is paramount. When quantifying drug concentrations in various biological matrices, the "matrix effect" presents a significant challenge. This phenomenon, caused by co-eluting endogenous components, can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Clomipramine-D3 for the analysis of clomipramine, is a widely accepted strategy to mitigate these effects. This guide provides a comparative overview of the matrix effect of this compound in three common biological fluids: plasma, urine, and saliva, supported by experimental data and protocols.
Quantitative Data Summary
| Biological Fluid | Typical Sample Complexity | Common Interfering Substances | Observed Matrix Effect for this compound | Efficacy of this compound in Compensation |
| Plasma | High | Phospholipids, proteins, salts | Ion suppression is commonly observed. However, studies report that the use of this compound effectively compensates for this suppression.[1][2][3] | High. The co-elution of the analyte and its deuterated internal standard generally ensures that both are equally affected by the matrix. |
| Urine | Variable | Urea, creatinine, inorganic salts, various metabolites | Matrix effects can be significant and highly variable between samples.[4] Studies on tricyclic antidepressants in urine have shown that with appropriate sample preparation, the absolute matrix effects can be minimized to less than 10%.[5] | Generally high, especially with effective sample clean-up. Deuterated standards have been shown to reduce the quantitative impact of matrix effects in urine.[6][7] |
| Saliva | Low to Moderate | Mucins, enzymes (e.g., amylase), food debris, bacteria | Data on the specific matrix effect for this compound in saliva is limited. However, due to its lower protein content compared to plasma, the matrix effect is generally expected to be less severe.[8] | Expected to be high, assuming no significant chromatographic separation between clomipramine and this compound. |
Experimental Protocol: Assessment of Matrix Effect
A robust assessment of the matrix effect is a critical component of method validation for quantitative bioanalysis. The following is a detailed methodology for evaluating the matrix effect of this compound in different biological fluids using the post-extraction addition method.
Objective: To determine the extent of ion suppression or enhancement on the analyte (Clomipramine) and the internal standard (this compound) caused by the biological matrix.
Materials:
-
Blank biological fluid from at least six different sources (e.g., human plasma, urine, or saliva)
-
Clomipramine and this compound reference standards
-
High-purity solvents for extraction and mobile phase preparation (e.g., methanol, acetonitrile, formic acid)
-
Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of clomipramine and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions to achieve the desired concentrations for low and high-quality control (QC) levels.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the working solutions of clomipramine and this compound into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike):
-
Process blank biological matrix samples (from at least six different lots) using the intended sample preparation method (e.g., protein precipitation or solid-phase extraction).
-
After the final extraction step, evaporate the extract to dryness (if applicable) and reconstitute with a solution containing known concentrations of clomipramine and this compound (at low and high QC levels).
-
-
-
LC-MS/MS Analysis:
-
Inject the samples from both sets into the LC-MS/MS system.
-
Record the peak areas of the analyte (clomipramine) and the internal standard (this compound).
-
-
Calculation of Matrix Effect (ME) and Internal Standard Normalized Matrix Effect (IS-Normalized ME):
-
Matrix Effect (ME %):
-
ME (%) = (Peak area in Set 2 / Peak area in Set 1) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Effect (IS-Normalized ME):
-
Response Ratio = Peak area of analyte / Peak area of internal standard
-
IS-Normalized ME = (Response Ratio in Set 2 / Response Ratio in Set 1)
-
-
The coefficient of variation (CV%) of the IS-Normalized ME across the different lots of the biological matrix should be ≤15%.
-
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the post-extraction addition method to evaluate matrix effects.
Signaling Pathway: Clomipramine's Mechanism of Action
Clomipramine primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This action is central to its antidepressant and anti-obsessional effects. While the matrix effect is an analytical phenomenon and does not directly influence the signaling pathway, understanding the drug's mechanism is crucial for the overall context of its therapeutic monitoring.
Caption: Simplified diagram of Clomipramine's mechanism of action at the synapse.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
A Comparative Performance Evaluation of Commercially Available Clomipramine-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the performance evaluation of Clomipramine-D3, a deuterated internal standard crucial for the accurate quantification of the tricyclic antidepressant Clomipramine in biological matrices. The selection of a high-quality internal standard is paramount for the robustness and reliability of bioanalytical methods. This document outlines key performance indicators, presents standardized experimental protocols for their assessment, and offers a template for data comparison from various commercial suppliers.
Introduction
Clomipramine is a widely prescribed medication for obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder.[1] Accurate measurement of its concentration in patient samples is essential for therapeutic drug monitoring and pharmacokinetic studies to optimize dosage and minimize toxicity.[2] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they exhibit similar physicochemical properties to the analyte but are distinguishable by mass. This co-elution and similar ionization response help to correct for variability in sample preparation and instrument response.
Several vendors supply this compound, including:
-
Cerilliant (a subsidiary of MilliporeSigma)[3]
-
Simson Pharma Limited[4]
-
MedchemExpress[7]
-
Xcess Biosciences[8]
The performance of this compound from different suppliers can vary in terms of chemical and isotopic purity, which can impact the accuracy and precision of analytical methods. Therefore, a thorough in-house evaluation is recommended.
Key Performance Indicators for this compound
The quality of a deuterated internal standard is determined by several key parameters. The following table summarizes the critical attributes to consider when evaluating this compound from different suppliers.
Table 1: Key Quality Attributes for this compound Internal Standard
| Parameter | Description | Acceptance Criteria |
| Chemical Purity | The percentage of the desired compound, free from non-isotopically labeled impurities. | ≥ 98% |
| Isotopic Purity | The percentage of the deuterated compound that contains the specified number of deuterium atoms. | ≥ 99% deuterated forms (d1-d3) |
| Contribution to Analyte Signal | The signal intensity of the unlabeled analyte (Clomipramine) present as an impurity in the internal standard solution. | Should not significantly contribute to the analyte signal at the LLOQ. |
| Signal Intensity and Stability | The consistency and strength of the mass spectrometric signal for a given concentration. | Consistent signal with low variability over multiple injections. |
| Solubility | The ability of the compound to dissolve in relevant solvents for stock and working solutions. | Soluble in methanol, ethanol, DMSO, and DMF.[6] |
Experimental Protocols for Performance Evaluation
The following protocols describe the methodologies for assessing the key performance indicators of this compound from different suppliers.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed to determine the chemical and isotopic purity of this compound and to assess its performance as an internal standard for the quantification of Clomipramine.
a. Materials and Reagents:
-
This compound from different commercial suppliers
-
Clomipramine certified reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
b. Instrumentation:
-
A sensitive and reproducible liquid chromatography-positive electrospray ionization-tandem mass spectrometry (LC-MS/MS) system.[9]
-
A C18 reversed-phase HPLC column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 μm).[9]
c. Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Clomipramine and each supplier's this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Clomipramine stock solution to create calibration standards. Prepare a working solution of each this compound source at a concentration appropriate for spiking into samples.
-
Sample Extraction: Utilize solid-phase extraction with cation exchange cartridges for the extraction of analytes from human plasma.[9]
d. LC-MS/MS Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (e.g., 35:35:30 v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.
e. Data Analysis:
-
Chemical Purity Assessment: Analyze a high-concentration solution of each this compound source. The presence of other peaks in the chromatogram will indicate chemical impurities.
-
Isotopic Purity and Contribution to Analyte Signal: Inject the this compound working solution and monitor both the Clomipramine and this compound MRM transitions. The ratio of the peak area of the Clomipramine transition to the this compound transition will indicate the level of unlabeled analyte.
-
Performance as an Internal Standard: Construct a calibration curve for Clomipramine using each of the this compound sources as the internal standard. Compare the linearity (R²), accuracy, and precision of the resulting calibration curves.
Illustrative Comparison of this compound Performance
The following table provides a template for summarizing the quantitative data obtained from the LC-MS/MS analysis of this compound from three hypothetical suppliers.
Table 2: Illustrative Performance Data for this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (%) | 99.5 | 98.8 | 99.7 |
| Isotopic Purity (% d3) | 99.2 | 99.5 | 99.8 |
| Contribution to Analyte Signal (%) | 0.08 | 0.15 | 0.05 |
| Calibration Curve Linearity (R²) | 0.9992 | 0.9985 | 0.9995 |
| Intra-day Precision (%CV) | 3.5 | 4.2 | 3.1 |
| Inter-day Precision (%CV) | 5.1 | 6.5 | 4.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative evaluation of this compound from different suppliers.
Clomipramine Mechanism of Action
Clomipramine primarily acts as a serotonin and norepinephrine reuptake inhibitor.[11] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][11] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.[12]
Conclusion
The selection of a high-quality deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods. While several commercial suppliers offer this compound, their performance characteristics may vary. It is imperative for research laboratories to conduct a thorough in-house evaluation of key quality attributes, including chemical and isotopic purity, and the potential for contribution to the analyte signal. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for such an evaluation, enabling researchers to make an informed decision and ensure the integrity of their analytical data.
References
- 1. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Clomipramine D3 Hydrochloride | CAS No- 1398065-86-5 | Simson Pharma Limited [simsonpharma.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (hydrochloride) | CAS 1398065-86-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 11. Clomipramine - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Clomipramine-D3
For Immediate Reference: Essential Safety and Handling Protocols for Clomipramine-D3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental contamination.
This compound, a deuterated form of the tricyclic antidepressant Clomipramine, is a potent pharmaceutical compound requiring stringent handling protocols. The primary hazards associated with this compound and its hydrochloride salt include potential reproductive toxicity, acute oral toxicity, and irritation to the skin and eyes. Furthermore, it is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult glove manufacturer for compatibility. |
| Body Protection | Laboratory Coat | Fully buttoned, appropriately sized lab coat. |
| Chemical-Resistant Apron | Required when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Required at all times within the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All manipulations involving solid this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance within the fume hood.
-
Employ a disposable weighing boat or paper to contain the powder.
-
Handle the compound gently to minimize dust generation.
2. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
If diluting a concentrated solution, always add the acid to water, never the other way around.
-
Work in a well-ventilated area, preferably within a fume hood.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills of solid material, carefully dampen the powder with water to prevent it from becoming airborne before sweeping it up with absorbent pads.[1]
-
For liquid spills, use an inert absorbent material, such as spill pillows or pads, to contain the spill.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weighing boats, gloves, pipette tips) | Labeled Hazardous Waste Bag | Place in a designated, sealed hazardous waste bag within a secondary container. |
| Liquid Waste (Solutions containing this compound) | Labeled Hazardous Waste Container | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
All waste must be disposed of through a licensed hazardous waste disposal service.[2][3] Do not dispose of this compound down the drain.[4]
Experimental Protocols
Cited Experiment: Not Applicable
This document focuses on the safe handling and disposal of this compound and does not cite specific experimental protocols. Researchers should develop detailed, experiment-specific Standard Operating Procedures (SOPs) that incorporate these safety guidelines.
Visualizing the Workflow
The following diagram illustrates the key decision points and procedures for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
